molecular formula C8H16FNO B13972659 4-(Ethoxymethyl)-4-fluoropiperidine CAS No. 949100-12-3

4-(Ethoxymethyl)-4-fluoropiperidine

Cat. No.: B13972659
CAS No.: 949100-12-3
M. Wt: 161.22 g/mol
InChI Key: VMUKSPCISZJJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxymethyl)-4-fluoropiperidine is a fluorinated piperidine derivative characterized by a fluorine atom and an ethoxymethyl group (-CH₂-O-CH₂CH₃) at the 4-position of the piperidine ring. This structure combines the metabolic stability conferred by fluorination with the moderate lipophilicity of the ethoxymethyl group. Piperidine derivatives are widely used in medicinal chemistry as building blocks for CNS-targeting drugs, enzyme inhibitors, and receptor modulators due to their conformational flexibility and bioavailability .

Properties

CAS No.

949100-12-3

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

IUPAC Name

4-(ethoxymethyl)-4-fluoropiperidine

InChI

InChI=1S/C8H16FNO/c1-2-11-7-8(9)3-5-10-6-4-8/h10H,2-7H2,1H3

InChI Key

VMUKSPCISZJJEG-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCNCC1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)-4-fluoropiperidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ethoxymethylation: The ethoxymethyl group is introduced through the reaction of the piperidine derivative with ethyl chloromethyl ether under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxymethyl)-4-fluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group or the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced forms of the piperidine ring.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 4-(Ethoxymethyl)-4-fluoropiperidine is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals. Its structural features may impart specific biological activities, making it a useful tool in drug discovery and development.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the ethoxymethyl group can modulate pharmacokinetic properties.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-4-fluoropiperidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance binding affinity and selectivity, while the ethoxymethyl group can influence the compound’s overall pharmacokinetic profile.

Molecular Targets and Pathways:

    Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, influencing signal transduction and cellular responses.

    Ion Channels: The compound may affect ion channel activity, altering cellular excitability and function.

Comparison with Similar Compounds

Core Fluoropiperidine Derivatives

Compound Name Substituents at 4-Position Molecular Formula Key Applications/Properties Reference
4-Fluoropiperidine hydrochloride Fluorine, -H (protonated amine) C₅H₁₁FClN Intermediate in organic synthesis
4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine Fluorine, (3,4-dichlorobenzyl) C₁₂H₁₄Cl₂FN Potential CNS modulator (structural analog)
4-(4-Trifluoromethoxy-phenyl)-piperidine Trifluoromethoxy-phenyl C₁₂H₁₄F₃NO Pharmaceutical intermediate
4-(Ethoxymethyl)-4-fluoropiperidine Fluorine, ethoxymethyl C₈H₁₆FNO Balanced lipophilicity/solubility N/A

Key Observations :

  • The ethoxymethyl group in the target compound reduces polarity compared to hydroxylated analogs (e.g., 4-fluoropiperidine hydrochloride) but increases solubility relative to aromatic substituents (e.g., dichlorobenzyl or trifluoromethoxy groups) .
  • Fluorine at the 4-position enhances metabolic stability across all analogs, a critical feature for CNS drug candidates .

Ethoxy-Substituted Piperidine Derivatives

Compound Name Substituent Structure Key Features Reference
4-[(2-Ethoxyethoxy)methyl]piperidine -CH₂-O-CH₂CH₂-OCH₂CH₃ Extended ethoxy chain; higher hydrophilicity
4-(4-Ethoxyphenoxy)piperidine hydrochloride -O-C₆H₄-OCH₂CH₃ Phenolic ether linkage; potential SAR studies
This compound -CH₂-O-CH₂CH₃ Compact structure; optimal logP for blood-brain barrier penetration N/A

Key Observations :

  • The ethoxymethyl group provides a shorter, less polar side chain than ethoxyethoxy or phenoxy derivatives, likely improving membrane permeability .

Pharmacologically Active Analogs

Compound Name Biological Activity Substituent Impact Reference
4-Aminomethyl-4-fluoropiperidine T-type Ca²⁺ channel antagonist Aminomethyl group enhances receptor affinity
4-(4-Fluorophenyl)-4-hydroxy-piperidine Enzyme inhibitor (hypothetical) Hydroxyl group increases polarity, reducing CNS penetration
This compound Theoretical CNS applications Ethoxymethyl balances lipophilicity and solubility N/A

Key Observations :

  • The ethoxymethyl group may offer a favorable balance between the polar aminomethyl and nonpolar fluorophenyl substituents, making it suitable for CNS-targeted therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.